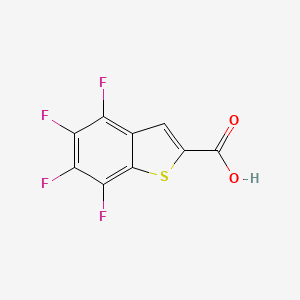![molecular formula C10H22S7 B8418159 1-Propanethiol, 3,3'-thiobis[2-[(2-mercaptoethyl)thio]- CAS No. 170016-25-8](/img/structure/B8418159.png)
1-Propanethiol, 3,3'-thiobis[2-[(2-mercaptoethyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} is a chemical compound characterized by its multiple thiol groups and sulfur atoms. This compound is known for its unique structure, which includes a central sulfanediyl group flanked by two 2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol groups. The presence of multiple thiol groups makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} typically involves the reaction of 3,3’-dithiobis(propane-1-thiol) with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities of the compound. Industrial production methods may also include additional purification steps, such as distillation or chromatography, to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol-containing molecules.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.
Common Reagents and Conditions
Common reagents used in the reactions of 3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} include oxidizing agents (e.g., hydrogen peroxide, iodine), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., alkyl halides, acyl chlorides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of 3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} include disulfides, sulfonic acids, and various substituted thiol compounds. The specific products depend on the reaction conditions and the reagents used.
科学的研究の応用
3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of thiol-disulfide exchange reactions and as a probe for redox biology.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in the development of thiol-based drugs.
Industry: Utilized in the production of polymers, coatings, and other materials that require thiol functionality.
作用機序
The mechanism of action of 3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} involves its thiol groups, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in various biological and chemical processes. The compound can interact with molecular targets, such as enzymes and proteins, through thiol-disulfide exchange reactions, affecting their activity and function.
類似化合物との比較
Similar Compounds
3,3’-Dithiobis(propane-1-thiol): Similar structure but lacks the additional 2-[(2-sulfanylethyl)sulfanyl] groups.
2,2’-Dithiobis(ethanol): Contains thiol groups but has a different backbone structure.
1,2-Ethanedithiol: A simpler thiol compound with only two thiol groups.
Uniqueness
3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} is unique due to its multiple thiol groups and the presence of a central sulfanediyl group. This structure provides enhanced reactivity and versatility in various chemical reactions and applications compared to similar compounds.
特性
CAS番号 |
170016-25-8 |
|---|---|
分子式 |
C10H22S7 |
分子量 |
366.8 g/mol |
IUPAC名 |
2-(2-sulfanylethylsulfanyl)-3-[3-sulfanyl-2-(2-sulfanylethylsulfanyl)propyl]sulfanylpropane-1-thiol |
InChI |
InChI=1S/C10H22S7/c11-1-3-16-9(5-13)7-15-8-10(6-14)17-4-2-12/h9-14H,1-8H2 |
InChIキー |
VSSFYDMUTATOHG-UHFFFAOYSA-N |
正規SMILES |
C(CSC(CS)CSCC(CS)SCCS)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B8418083.png)




![3-[[(6-Chloro-2-pyrazinyl)amino]methyl]benzonitrile](/img/structure/B8418112.png)
sulfamoyl}benzoic acid](/img/structure/B8418121.png)






